Cas no 2228226-79-5 (4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol)
4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol Chemical and Physical Properties
Names and Identifiers
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- 4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol
- EN300-1942275
- 2228226-79-5
-
- Inchi: 1S/C9H10F3NO3/c10-9(11,12)6(13)3-4-1-2-5(14)8(16)7(4)15/h1-2,6,14-16H,3,13H2
- InChI Key: OWLJBGPQMKYPLB-UHFFFAOYSA-N
- SMILES: FC(C(CC1C=CC(=C(C=1O)O)O)N)(F)F
Computed Properties
- Exact Mass: 237.06127767g/mol
- Monoisotopic Mass: 237.06127767g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 86.7Ų
4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1942275-0.05g |
4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol |
2228226-79-5 | 0.05g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1942275-0.1g |
4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol |
2228226-79-5 | 0.1g |
$1106.0 | 2023-09-17 | ||
| Enamine | EN300-1942275-0.25g |
4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol |
2228226-79-5 | 0.25g |
$1156.0 | 2023-09-17 | ||
| Enamine | EN300-1942275-0.5g |
4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol |
2228226-79-5 | 0.5g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1942275-1.0g |
4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol |
2228226-79-5 | 1g |
$1256.0 | 2023-05-23 | ||
| Enamine | EN300-1942275-2.5g |
4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol |
2228226-79-5 | 2.5g |
$2464.0 | 2023-09-17 | ||
| Enamine | EN300-1942275-5.0g |
4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol |
2228226-79-5 | 5g |
$3645.0 | 2023-05-23 | ||
| Enamine | EN300-1942275-10.0g |
4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol |
2228226-79-5 | 10g |
$5405.0 | 2023-05-23 | ||
| Enamine | EN300-1942275-1g |
4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol |
2228226-79-5 | 1g |
$1256.0 | 2023-09-17 | ||
| Enamine | EN300-1942275-5g |
4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol |
2228226-79-5 | 5g |
$3645.0 | 2023-09-17 |
4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol
Comprehensive Overview of 4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol (CAS No. 2228226-79-5)
The compound 4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol (CAS No. 2228226-79-5) is a fluorinated aromatic derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoropropyl group and a triol benzene ring, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting enzymes and receptors associated with metabolic disorders and inflammatory diseases.
In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and bioavailability. 4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol aligns with this trend, as its trifluoromethyl group improves lipophilicity and resistance to oxidative degradation. This property is particularly valuable in the development of next-generation therapeutics, where prolonged half-life and improved target engagement are critical. Additionally, the compound's amino functionality offers a handle for further derivatization, enabling the creation of diverse molecular libraries for high-throughput screening.
The synthesis of CAS No. 2228226-79-5 involves multi-step organic transformations, often starting from readily available benzene-1,2,3-triol precursors. Key steps include the introduction of the trifluoropropyl moiety via nucleophilic substitution or radical reactions, followed by protective group strategies to achieve regioselective functionalization. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing the compound's purity and structural integrity, ensuring its suitability for downstream applications.
From an environmental and sustainability perspective, the use of fluorinated building blocks like 4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol raises questions about biodegradability and eco-toxicity. However, recent advancements in green chemistry have introduced catalytic methods to minimize waste and energy consumption during synthesis. These innovations address growing concerns among stakeholders about the environmental footprint of specialty chemicals, making the compound more attractive for industrial-scale production.
In the context of drug discovery, CAS No. 2228226-79-5 has shown promise in preliminary studies as a scaffold for kinase inhibitors and GPCR modulators. Its ability to participate in hydrogen bonding and hydrophobic interactions makes it a valuable tool for medicinal chemists designing targeted therapies. Furthermore, the compound's compatibility with click chemistry and other bioorthogonal reactions facilitates its integration into proteomics and chemical biology research, where precise labeling and tracking of biomolecules are required.
The growing interest in personalized medicine and precision agriculture has also highlighted the relevance of 4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol. In agrochemicals, fluorinated compounds are known for their pest-resistant properties, and this derivative could contribute to the development of sustainable crop protection agents. Its potential to act as a synergist or bioactivator in formulations is under exploration, with early data suggesting improved efficacy against resistant strains of pathogens.
In summary, 4-(2-amino-3,3,3-trifluoropropyl)benzene-1,2,3-triol (CAS No. 2228226-79-5) represents a compelling case study in the intersection of fluorine chemistry and life sciences. Its structural features and functional versatility position it as a key player in advancing innovative solutions for health and agriculture. As research continues to uncover its full potential, this compound is poised to become a cornerstone in the toolkit of chemists and biologists alike.
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